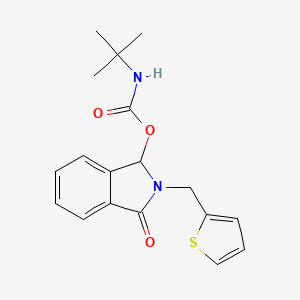

3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate

Description

Properties

IUPAC Name |

[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl] N-tert-butylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-18(2,3)19-17(22)23-16-14-9-5-4-8-13(14)15(21)20(16)11-12-7-6-10-24-12/h4-10,16H,11H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLZRSZXHUTKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)OC1C2=CC=CC=C2C(=O)N1CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.

Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction, where a thienylmethyl halide reacts with the isoindoline core.

Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group through the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Similar Compounds

3-oxo-2-(2-furylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate: Similar structure but with a furyl group instead of a thienyl group.

3-oxo-2-(2-phenylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate: Similar structure but with a phenyl group instead of a thienyl group.

Uniqueness

The presence of the thienylmethyl group in 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.

Biological Activity

3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate is a complex organic compound characterized by its unique molecular structure, which includes an isoindoline core and a thienylmethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 344.428 g/mol

- CAS Number : 866008-23-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific interactions can modulate cellular pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity

- Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of isoindole have been tested against various human cancer cell lines, demonstrating IC50 values in the micromolar range .

- A comparative analysis of similar compounds revealed that modifications in the isoindole structure can enhance anticancer efficacy.

- Anti-inflammatory Properties

- Neuroprotective Effects

Case Studies and Research Findings

Several studies have explored the biological activity of isoindole derivatives:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in cancer lines | |

| Anti-inflammatory | Modulation of cytokine levels | |

| Neuroprotective | Reduction in neuronal injury during ischemia |

Example Study

In a study published in Nature (2022), researchers synthesized various isoindole derivatives and evaluated their biological profiles. The compound exhibited significant inhibition of T-cell proliferation with an IC50 value of 0.004 µM, indicating its potential as a selective inhibitor in immunological pathways .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate?

Methodological Answer:

The synthesis typically involves coupling a functionalized isoindolinone core with a tert-butyl carbamate group. A common approach includes:

- Step 1: React 2-thienylmethyl-substituted isoindolinone precursors with tert-butyl chloroformate in the presence of a mild base (e.g., triethylamine or NaHCO₃) in anhydrous dichloromethane at 0–25°C .

- Step 2: Purify the product via column chromatography (hexane/ethyl acetate gradient) and confirm purity using HPLC or TLC.

- Key Considerations: Moisture-sensitive reagents require inert conditions (argon/nitrogen atmosphere). Yield optimization may require adjusting stoichiometry or reaction time .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the isoindolinone core?

Methodological Answer:

Single-crystal X-ray diffraction is critical for unambiguous structural determination:

- Crystallization: Grow crystals via slow evaporation of a saturated solution in acetone/hexane mixtures.

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement: Employ SHELXL for structure solution and refinement, focusing on resolving thienylmethyl orientation and tert-butyl group conformation .

- Validation: Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to address discrepancies in torsional angles .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS in positive ion mode confirms molecular weight (e.g., [M+Na]⁺ ion) .

Advanced: How does the tert-butyl carbamate group influence hydrolytic stability under varying pH conditions?

Methodological Answer:

- Stability Assay: Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Findings: The tert-butyl group enhances stability at neutral pH but undergoes rapid cleavage under acidic (pH < 3) or strongly basic (pH > 10) conditions via carbamate hydrolysis .

- Mitigation Strategies: For biological assays, use neutral buffers (e.g., PBS) and avoid prolonged exposure to light/moisture .

Advanced: How can computational modeling predict interactions between this compound and enzyme targets (e.g., PDE4)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to PDE4’s catalytic pocket. Prepare the ligand with Open Babel (protonation states at pH 7.4) .

- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of the ligand-enzyme complex. Key interactions include H-bonds with isoindolinone carbonyl and hydrophobic contacts with tert-butyl .

- Validation: Compare results with IC₅₀ data from in vitro PDE4 inhibition assays to resolve discrepancies .

Advanced: How to address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis: Compile IC₅₀ values from peer-reviewed studies and assess variability sources (e.g., assay type, cell lines).

- Case Example: Discrepancies in PDE4 inhibition may arise from differences in:

- Resolution: Replicate assays under standardized conditions (e.g., Calbiochem PDE4B enzyme, 10 μM ATP) and validate purity via orthogonal methods (NMR, LC-MS) .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation/contact with skin .

- Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate with ethanol/water .

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.